Intermediate Potency Among IRAK4 Inhibitors
DW18134 inhibits IRAK4 kinase activity with an IC50 value of 11.2 nM, which is less potent than the clinical-stage inhibitor PF-06650833 (IC50 = 0.9 nM) in the same enzymatic assay [1]. This positions DW18134 as an intermediate-potency tool compound compared to a range of other IRAK4 inhibitors [2].
| Evidence Dimension | In vitro IRAK4 kinase inhibitory activity |
|---|---|
| Target Compound Data | 11.2 ± 2.0 nM |
| Comparator Or Baseline | PF-06650833: 0.9 ± 0.1 nM |
| Quantified Difference | 12.4-fold less potent than PF-06650833 |
| Conditions | Enzymatic activity assay |
Why This Matters
This data establishes DW18134's potency in the context of a clinically advanced comparator, allowing researchers to select an inhibitor based on the desired potency window for their specific mechanistic or phenotypic studies.
- [1] Molecules. 2024 Apr 16;29(8):1803. Table 1. Compounds | DW18134 | PF-06650833. View Source
- [2] Compiled from primary literature: PF-06650833 (IC50 0.2 nM; Lee et al., 2017), BIO-8169 (IC50 0.23 nM; Probechem), ND-2158 (IC50 1.3 nM; Probechem), GLPG4471 (IC50 1.7 nM; Probechem), BAY-1834845 (IC50 3-8 nM; PMC10872220), CA-4948 (IC50 57 nM; MedChemExpress), AS-2444697 (IC50 21 nM; TargetMol), HS-271 (IC50 7200 nM; MCE). View Source
